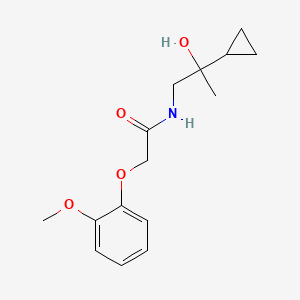

N-(2-cyclopropyl-2-hydroxypropyl)-2-(2-methoxyphenoxy)acetamide

Description

Properties

IUPAC Name |

N-(2-cyclopropyl-2-hydroxypropyl)-2-(2-methoxyphenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4/c1-15(18,11-7-8-11)10-16-14(17)9-20-13-6-4-3-5-12(13)19-2/h3-6,11,18H,7-10H2,1-2H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNRURMMRJHKTHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)COC1=CC=CC=C1OC)(C2CC2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-cyclopropyl-2-hydroxypropyl)-2-(2-methoxyphenoxy)acetamide is a synthetic organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its mechanisms, interactions, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C15H21NO4

- Molecular Weight : 279.33 g/mol

- CAS Number : 1286699-05-5

The compound features a cyclopropyl group, a hydroxypropyl moiety, and a methoxyphenoxy group, contributing to its unique chemical properties and potential biological activities .

Biological Activity Overview

This compound exhibits various biological activities, including anti-inflammatory and analgesic effects. Its mechanism of action may involve the inhibition of specific enzymes or pathways associated with inflammation and pain.

Preliminary studies suggest that this compound may interact with cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in the inflammatory response. The selectivity towards COX-2 over COX-1 is significant as it may reduce gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

In Vitro Studies

In vitro assays have demonstrated that this compound effectively inhibits the production of prostaglandins in human monocytes. This inhibition correlates with reduced inflammatory markers in cell cultures treated with lipopolysaccharides (LPS), indicating its potential as an anti-inflammatory agent .

Comparative Analysis

A comparison of similar compounds reveals the distinct biological profile of this compound:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| N-cyclopropyl-3-methyl-2-(4-methoxyphenyl)acetamide | C15H21NO3 | Contains a methyl substituent, potentially altering activity |

| N-(2-hydroxypropyl)-3-methoxy-4-methylphenylacetamide | C14H19NO3 | Lacks cyclopropyl group but retains similar functional groups |

| N-(cyclopropyl)-4-hydroxyphenethylacetamide | C13H17NO3 | Features a hydroxyphenethyl group, differing in biological activity |

This table illustrates how variations in molecular structure can significantly influence biological activity and therapeutic potential .

Case Studies

Recent studies have focused on the therapeutic applications of this compound:

- Anti-inflammatory Effects : A study published in 2023 evaluated the compound's efficacy in reducing inflammation in animal models. Results indicated a significant decrease in inflammatory markers compared to control groups treated with standard NSAIDs.

- Pain Management : Another case study explored its analgesic properties, demonstrating that the compound effectively alleviated pain in models of acute pain induced by chemical irritants.

Scientific Research Applications

Synthesis Pathway

The synthesis of N-(2-cyclopropyl-2-hydroxypropyl)-2-(2-methoxyphenoxy)acetamide typically involves multi-step organic reactions. The general synthetic pathway may include:

- Formation of the cyclopropyl ring.

- Introduction of the hydroxypropyl group.

- Coupling with the methoxyphenoxy moiety.

Each step requires careful optimization of reaction conditions to ensure high yield and purity of the final product .

Applications in Scientific Research

This compound has shown promise in various fields of research, particularly in medicinal chemistry and materials science. Below are some key applications:

Medicinal Chemistry

The compound's unique structure suggests potential applications in drug development, especially as an intermediate for synthesizing pharmaceutical compounds. Its biological activity is under investigation for various therapeutic targets, including:

- Anti-inflammatory agents

- Anticancer drugs

- Neurological disorders treatments

Case Study : Preliminary studies have indicated that the compound exhibits binding affinity to specific biological targets, which is essential for understanding its mechanism of action and optimizing its therapeutic potential .

Materials Science

Due to its unique chemical properties, this compound may also find applications in materials science, including:

- Development of polymeric materials with enhanced properties.

- Use as a functional additive in coatings and adhesives.

Interaction Studies

Research into the interaction profiles of this compound with various biological receptors is ongoing. Such studies focus on understanding its binding affinity and efficacy against specific targets, which are crucial for drug design and development .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-(2-cyclopropyl-2-hydroxypropyl)-2-(2-methoxyphenoxy)acetamide?

- Methodology : Utilize nucleophilic substitution or coupling reactions involving 2-chloroacetamide derivatives and cyclopropane-containing alcohols/phenols. For example, evidence from similar acetamide syntheses (e.g., [ ]) suggests using K₂CO₃ as a weak base in acetonitrile under reflux, followed by purification via column chromatography. NMR and HRMS should confirm structural integrity .

- Key considerations : Optimize reaction time (e.g., 24 hours) and stoichiometric ratios to minimize byproducts like unreacted phenols or cyclopropane intermediates.

Q. How can the structural and purity validation of this compound be performed?

- Analytical techniques :

- 1H/13C NMR : Assign peaks for the cyclopropane (δ ~1.0–2.0 ppm), methoxy group (δ ~3.8 ppm), and acetamide carbonyl (δ ~170 ppm) .

- XRD : Confirm crystalline structure and intermolecular interactions (e.g., hydrogen bonding) .

- HRMS : Verify molecular ion [M+H]⁺ with <2 ppm mass error .

Q. What preliminary toxicity assessments are applicable for this compound?

- Guidelines : Follow GHS classification for acute toxicity (oral, dermal) and irritation (skin/eye) as outlined in safety data sheets for structurally related compounds .

- In vitro assays : Conduct MTT assays on human cell lines (e.g., HEK293) to assess cytotoxicity at concentrations ≤10 µM .

Advanced Research Questions

Q. How can receptor selectivity and binding kinetics of this compound be evaluated in a biological context?

- Experimental design : Use surface plasmon resonance (SPR) to measure binding affinity (KD) to target proteins (e.g., talin or serotonin receptors), as demonstrated for analogous acetamide modulators .

- Controls : Include competitive binding assays with known ligands (e.g., 5-HT2C antagonists) to validate specificity .

Q. How to resolve contradictions in bioactivity data across different studies (e.g., conflicting IC50 values)?

- Root-cause analysis :

- Assay variability : Compare cell lines (e.g., primary vs. immortalized smooth muscle cells) and incubation conditions (e.g., serum-free vs. serum-containing media) .

- Compound stability : Test degradation under experimental conditions (e.g., pH 7.4 buffer at 37°C for 24 hours) via LC-MS .

Q. What computational strategies can optimize this compound’s pharmacokinetic properties?

- In silico tools :

- Molecular docking (AutoDock Vina) : Predict interactions with cytochrome P450 enzymes to assess metabolic stability .

- QSAR models : Corrogate substituent effects (e.g., cyclopropane vs. methyl groups) on logP and solubility .

Contradictions and Limitations in Current Evidence

- Synthetic yields : Discrepancies in reaction yields (e.g., 60–85%) may arise from variations in cyclopropane ring stability during synthesis. Stabilize intermediates using low-temperature conditions (<0°C) .

- Toxicity classification : While GHS Category 4 (acute toxicity) is cited for related compounds , species-specific differences (e.g., murine vs. human hepatocytes) require validation via in vivo studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.